molecular formula C15H21N3O4S2 B2427875 3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1009669-79-7

3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2427875
CAS No.: 1009669-79-7
M. Wt: 371.47
InChI Key: VFHKSFCDPODZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound featuring a tetrahydroquinoxaline core

Properties

IUPAC Name

3-(2-methylsulfanylethyl)-7-morpholin-4-ylsulfonyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-23-9-4-13-15(19)17-14-10-11(2-3-12(14)16-13)24(20,21)18-5-7-22-8-6-18/h2-3,10,13,16H,4-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHKSFCDPODZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC2=C(N1)C=CC(=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

The molecular architecture of this compound (C₁₅H₂₁N₃O₄S₂, MW 371.47 g/mol) features a tetrahydroquinoxaline core modified with a 2-(methylsulfanyl)ethyl substituent at position 3 and a morpholine-4-sulfonyl group at position 7. Key physicochemical parameters include:

Property Value Source
IUPAC Name 3-(2-methylsulfanylethyl)-7-morpholin-4-ylsulfonyl-3,4-dihydro-1H-quinoxalin-2-one PubChem
SMILES CSCCC1C(=O)NC2=C(N1)C=CC(=C2)S(=O)(=O)N3CCOCC3 PubChem
Solubility (predicted) Low aqueous solubility BenchChem
Thermal Stability Stable below 150°C BenchChem

Synthetic Route Design and Optimization

Core Structure Assembly

The synthesis initiates with construction of the tetrahydroquinoxaline scaffold through cyclocondensation of o-phenylenediamine derivatives with α-keto acids. Key considerations include:

  • Precursor selection : N-protected diamines prevent unwanted side reactions during ring formation
  • Cyclization conditions : Acidic media (pH 4-6) at 60-80°C promote efficient ring closure

Functional Group Introduction

Nucleophilic Substitution at Position 3

The 2-(methylsulfanyl)ethyl group is introduced via SN2 reaction:

  • Activation of the NH group with strong bases (e.g., NaH)
  • Reaction with 2-(methylthio)ethyl bromide in anhydrous DMF
  • Quenching with ice-water to precipitate intermediate

Critical parameters:

  • Temperature control (0-5°C during addition)
  • Strict anhydrous conditions to prevent hydrolysis
  • Molar ratio 1:1.2 (core:bromide) for 85% conversion
Sulfonylation at Position 7

Morpholine-4-sulfonyl incorporation employs:

  • Chlorosulfonic acid treatment to generate sulfonyl chloride intermediate
  • Coupling with morpholine in dichloromethane
  • Neutralization with saturated NaHCO₃

Optimization data:

Parameter Optimal Range Yield Impact
Reaction Time 4-6 hr +12%
Morpholine Excess 2.5 eq +18%
Temperature -10°C to 0°C +22%

Industrial-Scale Production

Process Intensification Strategies

BenchChem reports implementation of:

  • Continuous flow reactors for sulfonylation step (residence time 8 min vs 4 hr batch)
  • In-line IR spectroscopy for real-time reaction monitoring
  • Crystallization optimization via anti-solvent addition gradient

Quality Control Protocols

Test Parameter Specification Method
Purity (HPLC) ≥99.5% USP <621>
Residual Solvents <500 ppm total GC-MS
Sulfur Content 17.2-17.8% Elemental Analysis

Comparative Analysis with Structural Analogues

The synthetic challenges of this compound differ markedly from related tetrahydroquinoxaline derivatives:

Compound Key Synthetic Difference Yield Comparison
6,7-Dimethoxy analogue No sulfonylation step required 38% higher
3-Fluoromethyl isoquinoline Different heterocyclic core N/A
Morpholine-free derivative Simplified purification process 22% faster

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The morpholine-4-sulfonyl moiety participates in hydrolysis and substitution reactions:

Reaction TypeConditionsOutcomeReference
Acidic Hydrolysis6M HCl, 90°C, 12 hrsCleavage to morpholine and sulfonic acid derivative
Nucleophilic AttackK₂CO₃/DMF, alkyl halidesSubstitution at sulfonamide nitrogen with alkyl/aryl groups
ReductionLiAlH₄, THF, refluxSulfonamide reduced to thioether (limited efficiency)

Key Insight : The sulfonamide group’s electron-withdrawing nature stabilizes the tetrahydroquinoxaline ring against electrophilic attack but facilitates hydrolysis under acidic conditions .

Tetrahydroquinoxaline Core Modifications

The bicyclic system undergoes ring-opening and oxidation:

Reaction TypeReagents/ConditionsOutcomeReference
Oxidative Ring OpeningH₂O₂/AcOH, 50°CCleavage to N-substituted glyoxal derivatives
HydrogenationH₂ (1 atm), Pd/C, EtOHSaturation of tetrahydro ring to decahydroquinoxaline
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitration at C-5 position (yield: 62%)

Mechanistic Note : The electron-deficient nature of the sulfonamide-substituted ring directs electrophiles to the less hindered C-5 position .

Methylsulfanyl Ethyl Side Chain Reactions

The -SCH₂CH₂- group shows oxidation and elimination tendencies:

Reaction TypeConditionsOutcomeReference
OxidationmCPBA, CH₂Cl₂, 25°CConversion to sulfoxide (88%) or sulfone (with excess oxidizer)
β-EliminationDBU, DMF, 120°CFormation of vinyl sulfide and NH₃ release (quantitative)

Stability Data :

  • Thermal Stability : Decomposes at >200°C (TGA data) .

  • pH Sensitivity : Stable in pH 4–9; degradation observed in strongly alkaline media (pH >12) .

Synthetic Utility

The compound serves as a scaffold for bioactive analogs:

Derivative ClassModification SiteBiological Activity ObservedReference
Brominated AnalogsC-5 positionEnhanced kinase inhibition (IC₅₀: 0.3 μM)
Acylated DerivativesN-1 positionImproved blood-brain barrier penetration

Case Study : Bromination at C-5 followed by Suzuki coupling with 4-methoxyphenylboronic acid yielded a potent BET inhibitor (IC₅₀: 12 nM) .

Degradation Pathways

Accelerated stability studies reveal three primary pathways:

  • Hydrolytic Degradation :

    • Primary route in aqueous buffers (t₁/₂: 14 days at pH 7.4) .

  • Photooxidation :

    • UV light (254 nm) induces sulfone formation (Q = 1.2 L/mol·cm) .

  • Thermal Rearrangement :

    • Forms quinoxaline-2,3-dione above 150°C.

Comparative Reactivity Table

A comparison with structural analogs highlights key differences:

CompoundSulfonamide ReactivityRing StabilitySide Chain Lability
Target CompoundHighModerateHigh
3-Fluoromethyl-7-sulfonyl analog ModerateHighLow
Decahydroquinoxaline derivative LowVery HighModerate

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell cycle regulation and apoptosis. For instance, research has demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of this compound. Animal models have demonstrated that it can mitigate neurodegeneration and improve cognitive function, potentially making it useful in treating neurodegenerative disorders like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells revealed that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The results indicated a promising avenue for further development as an anticancer drug.

Case Study 2: Anti-inflammatory Response

In a controlled trial involving animal models with induced inflammation, administration of the compound led to a marked decrease in swelling and pain markers compared to control groups. This suggests its potential utility in clinical settings for managing inflammatory conditions.

Data Table: Summary of Research Findings

ApplicationStudy TypeKey FindingsReference
AnticancerIn vitroInhibits proliferation in breast cancer cells
Anti-inflammatoryAnimal modelReduces cytokine levels and inflammation
NeuroprotectionAnimal modelImproves cognitive function in neurodegeneration

Mechanism of Action

The compound’s mechanism of action involves:

  • Interaction with specific molecular targets.

  • Alteration of biological pathways and molecular functions.

  • The functional groups play critical roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to:

  • Its unique combination of functional groups.

  • Distinct chemical and biological properties compared to similar tetrahydroquinoxaline derivatives.

List of Similar Compounds

  • 6,7-Dihydroxy-1,2,3,4-tetrahydroquinoxaline

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline

  • 3-[2-(Methylthio)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one

This compound’s unique structure and functional groups give it specific properties that are advantageous for various applications, making it a notable entity in the fields of chemistry, biology, and medicine.

Biological Activity

3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic compound with potential therapeutic applications. Its molecular formula is C15H21N3O4S2, and it has garnered interest due to its biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's biological activity based on diverse scientific studies.

  • Molecular Formula : C15H21N3O4S2
  • Molar Mass : 371.47 g/mol
  • CAS Number : 1009669-79-7

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[2-(methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one exhibit significant anticancer properties. For instance, a related study demonstrated that various synthesized compounds showed promising results against cancer cell lines. The effectiveness was measured using the MTT assay, which evaluates cell viability based on mitochondrial activity.

CompoundConcentration (µg/ml)Surviving Cells (%)Inhibiting Cells (%)
Test Compound A31.592.207.80
Test Compound B62.575.6024.40
Test Compound C12572.2527.75
Standard (Paclitaxel)31.598.561.44

In this table, Test Compounds A, B, and C exhibited varying degrees of cytotoxicity against cancer cells compared to the standard drug Paclitaxel, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of compounds related to 3-[2-(methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one have also been explored. Research indicates that these compounds can exhibit activity against various bacterial strains.

A comparative study highlighted the antibacterial efficacy of synthesized metal complexes derived from similar structures:

CompoundBacterial StrainZone of Inhibition (mm)
Compound XE. coli15
Compound YS. aureus12
Control--

These findings suggest that structural modifications can enhance antimicrobial activity .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with critical cellular pathways involved in cancer cell growth.
  • Disruption of Bacterial Cell Walls : Its structural features can facilitate interactions with bacterial membranes leading to increased permeability and cell death.

Case Studies

  • In Vitro Studies : A study conducted on various human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner.
  • Animal Models : In vivo experiments demonstrated that administration of similar compounds resulted in tumor size reduction in mice models.

Q & A

Basic Questions

Q. What are the key challenges in synthesizing 3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one, and how can they be methodologically addressed?

  • Answer : The synthesis involves introducing the morpholine-4-sulfonyl and methylsulfanyl-ethyl groups onto a tetrahydroquinoxalinone scaffold. Challenges include regioselectivity and avoiding side reactions (e.g., oxidation of the methylsulfanyl group). A stepwise approach is recommended:

Core scaffold preparation : Start with 1,2,3,4-tetrahydroquinoxalin-2-one, using protecting groups to isolate reactive sites.

Sulfonylation : React with morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .

Alkylation : Introduce the methylsulfanyl-ethyl group via nucleophilic substitution (e.g., using 2-(methylsulfanyl)ethyl bromide in the presence of a base like K₂CO₃).

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the product. Confirm purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear magnetic resonance (NMR) :
  • ¹H/¹³C NMR : Assign peaks for the tetrahydroquinoxaline core (e.g., δ 3.5–4.5 ppm for CH₂ groups) and sulfonyl/morpholine moieties (δ 3.0–3.3 ppm for morpholine CH₂) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aliphatic region.
  • Mass spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 425.12).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under varying pH conditions, and what degradation pathways are likely?

  • Answer :

  • Experimental design :

Prepare solutions of the compound in buffers (pH 1–13) and incubate at 37°C for 24–72 hours.

Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV/Vis detection.

  • Key findings :
  • Acidic conditions (pH < 3) : Hydrolysis of the morpholine-sulfonyl group may occur, forming sulfonic acid derivatives .
  • Alkaline conditions (pH > 10) : Oxidation of the methylsulfanyl group to sulfoxide or sulfone is probable. Confirm via LC-MS/MS fragmentation patterns .
  • Mitigation : Use stabilizing excipients (e.g., antioxidants like BHT) in formulations.

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Methodological steps include:

Reproducibility checks : Validate assays (e.g., kinase inhibition) using standardized protocols (e.g., ATP concentration, incubation time).

Impurity profiling : Compare batches via HPLC-UV/MS to rule out interference from byproducts (e.g., des-methylsulfanyl analogs) .

Structure-activity relationship (SAR) studies : Synthesize and test analogs (e.g., replacing morpholine-sulfonyl with piperazine-sulfonyl) to isolate active pharmacophores .

Q. How can impurity profiles be systematically analyzed during large-scale synthesis?

  • Answer : Follow pharmacopeial guidelines (e.g., USP) for impurity control:

  • Chromatographic setup : Use a USP L7 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% phosphoric acid and acetonitrile .

  • Acceptance criteria : Limit unspecified impurities to ≤0.15% and total impurities to ≤0.5% (Table 1) .

    Table 1 : Typical impurities and detection limits

    Impurity IDStructural FeatureRelative Retention Time (RRT)Acceptance Limit
    Imp-ADes-morpholine0.82≤0.10%
    Imp-BSulfone derivative1.15≤0.15%

Methodological Notes

  • Stereochemical considerations : The compound’s bioactivity may depend on the configuration of the tetrahydroquinoxaline ring. Use chiral HPLC (e.g., Chiralpak IC column) to separate enantiomers during synthesis .
  • Advanced interaction studies : For target identification, combine surface plasmon resonance (SPR) with molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinases or GPCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.